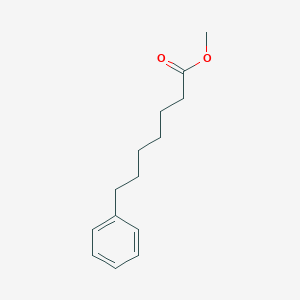
3-Brom-5,6-Dihydro-2H-pyran-2-on
Übersicht
Beschreibung
3-Bromo-5,6-dihydro-2H-pyran-2-one is an organic compound with the molecular formula C5H5BrO2. It is a brominated derivative of dihydropyranone, characterized by a six-membered ring containing an oxygen atom and a bromine substituent at the third position.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,6-dihydro-2H-pyran-2-one has diverse applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5,6-dihydro-2H-pyran-2-one typically involves the bromination of 5,6-dihydro-2H-pyran-2-one. One common method includes the use of bromine in methylene chloride as a solvent. The reaction is exothermic and requires careful addition of bromine to avoid excessive heat . The reaction mixture is then treated with triethylamine to neutralize the acidic by-products and purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of 3-bromo-5,6-dihydro-2H-pyran-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with controlled addition of bromine and efficient cooling systems to manage the exothermic nature of the reaction. The product is then isolated and purified using industrial-scale distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding lactones or reduced to form dihydropyran derivatives.
Cycloaddition Reactions: It can participate in Diels-Alder reactions due to its dienophilic nature.
Common Reagents and Conditions:
Bromine in methylene chloride: for bromination.
Triethylamine: for neutralization.
Nucleophiles: like amines or thiols for substitution reactions.
Major Products:
Substituted pyranones: from nucleophilic substitution.
Lactones: from oxidation reactions.
Dihydropyran derivatives: from reduction reactions.
Wirkmechanismus
The mechanism of action of 3-bromo-5,6-dihydro-2H-pyran-2-one involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or cycloaddition .
Vergleich Mit ähnlichen Verbindungen
5,6-Dihydro-2H-pyran-2-one: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3,6-Dihydro-2H-pyran-2-one: Another derivative with different reactivity due to the position of the double bond.
Uniqueness: 3-Bromo-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-4-2-1-3-8-5(4)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCHEWALMADBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446006 | |
| Record name | 3-bromo-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104184-64-7 | |
| Record name | 3-bromo-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid](/img/structure/B25750.png)




![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)







